molecular formula C13H10FNOS2 B5319647 2-(allylthio)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one

2-(allylthio)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one

Cat. No. B5319647
M. Wt: 279.4 g/mol
InChI Key: PHWBBEQOBOSSDC-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one, also known as AFBO, is a synthetic compound that has been widely used in scientific research. It is a thiazole derivative that has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of tyrosinase, which is involved in the biosynthesis of melanin. This compound has also been reported to inhibit the activity of urease, which is involved in the metabolism of urea. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial and antifungal activities. This compound has also been reported to inhibit the activity of various enzymes, including tyrosinase, urease, and α-glucosidase. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

2-(allylthio)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. Moreover, this compound has been extensively studied and has shown promising biological activities. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit different activities depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the research on 2-(allylthio)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. Secondly, the synthesis of new derivatives of this compound with improved biological activities should be explored. Thirdly, the in vivo efficacy and toxicity of this compound and its derivatives should be investigated. Finally, the potential use of this compound as a lead compound for the development of new drugs should be explored.
Conclusion:
In conclusion, this compound is a thiazole derivative that has shown promising results in various biological assays. It has been extensively used in scientific research due to its potential antitumor, antimicrobial, antifungal, and anti-inflammatory properties. This compound has also been shown to inhibit the activity of various enzymes and induce apoptosis in cancer cells. Although there are some limitations to using this compound in lab experiments, it has several advantages, including its ease of synthesis, high purity, and low toxicity. There are several future directions for the research on this compound, including further studies on its mechanism of action, the synthesis of new derivatives, and the investigation of its in vivo efficacy and toxicity.

Synthesis Methods

2-(allylthio)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one can be synthesized through a multistep process involving the reaction of 3-fluorobenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with allyl bromide. The final product is obtained through the cyclization of the intermediate product. The synthesis of this compound has been reported in several research articles, and the purity of the final product can be confirmed through various analytical techniques, such as NMR spectroscopy and HPLC.

Scientific Research Applications

2-(allylthio)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been extensively used in scientific research due to its potential biological activities. It has been reported to exhibit antitumor, antimicrobial, antifungal, and anti-inflammatory properties. This compound has also been shown to inhibit the activity of various enzymes, including tyrosinase, urease, and α-glucosidase. Moreover, this compound has been used as a starting material for the synthesis of various derivatives with improved biological activities.

properties

IUPAC Name

(4Z)-4-[(3-fluorophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNOS2/c1-2-6-17-13-15-11(12(16)18-13)8-9-4-3-5-10(14)7-9/h2-5,7-8H,1,6H2/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWBBEQOBOSSDC-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC2=CC(=CC=C2)F)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C2=CC(=CC=C2)F)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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